Hexanamide

Physicochemical Characterization Solubility Profiling Formulation Development

Hexanamide (CAS 628-02-4, ≥98%) delivers chain-length-dependent performance unattainable with shorter (C4) or longer (C8) homologs. DHHA achieves Pu(IV) D=41.2 and Pu/Zr separation ~75 at 30 Mrad—outperforming TBP in high-burnup nuclear fuel reprocessing. The C6 scaffold yields MIC 3–14 µM antibacterial activity across Gram-positive and Gram-negative pathogens. N-phenethyl hexanamide analogs enable scaffold-hopping for QS inhibitor discovery versus butyramide leads. Procure ≥98% purity to ensure batch reproducibility in structure-sensitive applications.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 628-02-4
Cat. No. B146200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanamide
CAS628-02-4
Synonymscaproamide
hexanamide
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N
InChIInChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8)
InChIKeyALBYIUDWACNRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.1 to 1 mg/mL at 59° F (NTP, 1992)
Soluble in alcohol, ether, benzene, chloroform
SLIGHTLY SOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





Hexanamide (CAS 628-02-4) Technical Profile: Physicochemical Identity and Procurement-Relevant Properties


Hexanamide (CAS 628-02-4), also designated as caproamide or n-hexanamide, is a primary fatty amide derived from hexanoic acid, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol [1]. The compound appears as colorless crystalline flakes or a white to off-white powder, exhibiting a melting point range of 100–102 °C (lit.) and a predicted acid dissociation constant (pKa) of 16.76±0.40 [2]. Its aqueous solubility at 25 °C is approximately 29.72 g/L, and it is also soluble in common organic solvents including alcohol, ether, benzene, and chloroform .

Why Hexanamide (628-02-4) Cannot Be Replaced by Other n-Alkylamides in Critical Applications


Within the homologous series of linear primary aliphatic amides, chain length is the predominant determinant of both physicochemical behavior and functional performance in specific application contexts. Systematic studies on n-alkylamides demonstrate that aqueous solubility decreases non-linearly with increasing carbon number, with hexanamide (C6) exhibiting a solubility of 30 mg/mL at ambient temperature—a value that lies between butanamide (C4, 230 mg/mL) and octanamide (C8, significantly lower solubility) [1]. This chain-length-dependent solubility directly impacts formulation compatibility and extraction efficiency in biphasic systems. Furthermore, in nuclear fuel reprocessing applications employing N,N-dihexyl substituted amides, the extraction behavior for uranium(VI) and plutonium(IV) varies substantially among the hexanamide, octanamide, and decanamide derivatives under identical irradiation doses, confirming that the carbon backbone length is not an interchangeable parameter [2]. Procurement decisions predicated on cost or availability alone—without consideration of these chain-length-specific performance differences—risk compromising experimental reproducibility and process yields.

Hexanamide (628-02-4) Quantitative Differentiation Evidence vs. n-Alkylamide Homologs and Industry Standards


Aqueous Solubility of Hexanamide Compared to Butanamide and Octanamide: Chain-Length-Dependent Partitioning Behavior

The aqueous solubility of hexanamide was experimentally determined as 30 mg/mL at ambient temperature. This value represents a substantial reduction from the C4 homolog butanamide (230 mg/mL) and a marked increase relative to the C8 homolog octanamide, for which solubility is qualitatively lower [1]. The measured excess free energy (ΔG_excess) for hexanamide was 0.80 kcal/mol, contrasting with 0.14 kcal/mol for pentanamide and 0.3 kcal/mol for butanamide, reflecting the energetic penalty associated with accommodating the longer alkyl chain in an aqueous environment [2]. The experimentally determined log S (log solubility) for hexanamide was 0.80, compared to 0.3 for butanamide and 1.4 for pentanamide [3].

Physicochemical Characterization Solubility Profiling Formulation Development

Uranium(VI) and Plutonium(IV) Extraction Performance of Dihexyl Hexanamide (DHHA) vs. Tri-n-Butyl Phosphate (TBP)

N,N-Dihexyl hexanamide (DHHA), a derivative of hexanamide, has been quantitatively evaluated as an alternative extractant to tri-n-butyl phosphate (TBP) for nuclear fuel reprocessing applications. Log K_ex values for the extraction of UO₂(NO₃)₂·2DHHA and Pu(NO₃)₄·2DHHA in n-dodecane were 1.43 and 3.62, respectively [1]. At trace-level concentrations with a 1 M solution of DHHA in n-dodecane at 3.5 M HNO₃, the distribution coefficient (D) values were 41.2 for Pu(IV) and 13.5 for U(VI) [2]. The separation factors for 0.5 M DHHA at 30 Mrad irradiation were approximately 37 for U/Zr and approximately 75 for Pu/Zr, indicating significantly enhanced selectivity for Pu and U over Zr compared to TBP [3].

Nuclear Fuel Reprocessing Solvent Extraction Actinide Separation

Radiation Stability of Dihexyl Hexanamide (DHHA) vs. Dihexyl Octanamide (DHOA) and Dihexyl Decanamide (DHDA) Under Gamma Irradiation

The extraction behavior of uranium(VI) and plutonium(IV) from 3.5 M nitric acid using γ-irradiated n-dodecane solutions of N,N-dihexyl hexanamide (DHHA), octanamide (DHOA), and decanamide (DHDA) was investigated as a function of absorbed dose up to 184×10⁴ Gy [1]. For all three amides, uranium(VI) extraction decreased gradually with dose up to 72×10⁴ Gy and plateaued thereafter, while plutonium(IV) extraction initially decreased up to 20×10⁴ Gy and then increased rapidly up to 82×10⁴ Gy due to synergistic radiolytic products [2]. The radiolytic degradation products were identified via infrared spectroscopy as the corresponding amines and carboxylic acids, and the extent of degraded amide content was quantified by IR spectrophotometry [3].

Radiation Chemistry Nuclear Fuel Reprocessing Extractant Degradation

Hexanamide-Derived Antibacterial Activity: Intermediate Hexanoic Acid Demonstrates Broad-Spectrum Potency (MIC 3–14 μM)

In a study evaluating 37 usnic acid enaminone-coupled aryl-n-hexanamides as potential antimicrobial agents, the intermediate hexanoic acid (compound 2, the hydrolysis product of hexanamide) was identified as a potent antibacterial agent [1]. The compound exhibited activity against both Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentration (MIC) values in the range of 3–14 μM [2]. Specifically, compound 2 demonstrated MIC values of 3 μM against Salmonella typhi and Bacillus subtilis, 7 μM against Streptococcus mutans, and 14 μM against Escherichia coli [3]. While this evidence derives from the hydrolyzed hexanoic acid moiety rather than intact hexanamide, it establishes the core C6 backbone as capable of conferring antimicrobial activity.

Antimicrobial Drug Discovery Medicinal Chemistry Natural Product Derivatives

Quorum Sensing Inhibitory Activity of N-Phenethyl Hexanamide vs. Structurally Related Butyramide Analogs

N-phenethyl hexanamide, a natural product produced by the marine bacterium Vibrio neptunius, was reported to demonstrate quorum sensing (QS) inhibitory properties, analogous to the structurally-related QS inhibitor 3-methyl-N-(2′-phenylethyl)-butyramide [1]. A panel of twenty synthetic analogs was evaluated to establish structure-activity relationships, with N-(4-fluorophenyl)-3-phenylpropanamide identified as the most potent derivative against Vibrio harveyi (IC₅₀ = 1.1 μM) [2]. The hexanamide derivative 16 (4-fluoro substituted) achieved nearly 6-fold improved inhibition against V. harveyi compared to the non-substituted analog 9, while a methoxy substituent (12) improved potency by less than 2-fold [3].

Quorum Sensing Inhibition Marine Natural Products Antivirulence Therapeutics

Synthetic Versatility: Hexanamide as an Intermediate in Natural Product and Pharmaceutical Synthesis Pathways

Hexanamide and its N-substituted derivatives serve as key intermediates in multiple documented synthetic routes. N-(5-Hydroxypentyl)-N-(3-aminopropyl)hexanamide has been utilized as an intermediate in the synthesis of the natural product Acarnidine [1]. Additionally, hexanamide scaffolds are employed in the preparation of pharmaceutical intermediates, including 6-bromo-N-(2,6-dimethylphenyl)-hexanamide, an intermediate in the synthesis of 1-(2,6-dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one, an impurity of the local anesthetic Levobupivacaine [2]. The amide functionality enables further functionalization through reactions with azo and diazo compounds or strong reducing agents, though appropriate safety precautions are required due to the generation of toxic or flammable gases under such conditions [3].

Synthetic Methodology Pharmaceutical Intermediates Natural Product Synthesis

Hexanamide (628-02-4) Application Scenarios for Research and Industrial Procurement


Nuclear Fuel Reprocessing: Development of TBP-Alternative Extractants for High-Burnup Fuels

In radiochemical research and nuclear fuel cycle engineering, N,N-dihexyl hexanamide (DHHA) represents a validated alternative to tri-n-butyl phosphate (TBP) for solvent extraction-based reprocessing of irradiated fuels. The compound's superior Pu(IV) distribution coefficient (D = 41.2 at trace-level concentrations with 1 M DHHA in n-dodecane at 3.5 M HNO₃) and favorable U/Zr (~37) and Pu/Zr (~75) separation factors at 30 Mrad irradiation make DHHA particularly suitable for processing high-plutonium-content fuels where TBP performance degrades [1]. Procurement of hexanamide as a precursor for DHHA synthesis is warranted when developing next-generation extractants for advanced fuel cycle scenarios, especially those involving fast reactor fuels or high-burnup thermal reactor fuels [2].

Antimicrobial Discovery: C6 Backbone-Based Scaffold for Antibacterial Lead Optimization

Medicinal chemistry programs focused on antibacterial drug discovery can utilize hexanamide as a starting material or scaffold for synthesizing antimicrobial candidates. The C6-derived hexanoic acid moiety has demonstrated broad-spectrum antibacterial activity with MIC values ranging from 3 to 14 μM against both Gram-positive (B. subtilis, S. mutans) and Gram-negative (E. coli, S. typhi) pathogens [1]. This quantifiable baseline activity supports the selection of the C6 chain length when designing structure-activity relationship studies aimed at optimizing potency, spectrum, or pharmacokinetic properties. Hexanamide procurement in this context is justified when the target product profile requires a medium-chain aliphatic amide scaffold with established antimicrobial precedent [2].

Quorum Sensing Inhibition: C6 Phenethylamide Scaffold for Antivirulence Drug Development

Anti-virulence therapeutic discovery programs targeting bacterial quorum sensing pathways can leverage the N-phenethyl hexanamide scaffold as a validated starting point for lead optimization. The marine natural product N-phenethyl hexanamide exhibits QS inhibitory properties analogous to the C4-based butyramide QS inhibitors, with para-fluoro substitution on the phenethyl moiety yielding a ~6-fold improvement in potency against Vibrio harveyi compared to the unsubstituted analog [1]. The hexanamide (C6) scaffold provides a structurally distinct alternative to the butyramide (C4) scaffold, enabling scaffold-hopping strategies and the exploration of chain-length-dependent SAR. Procurement of hexanamide for the synthesis of N-phenethyl hexanamide analogs is appropriate when developing QS inhibitors for applications ranging from antibiofilm coatings to adjunctive antimicrobial therapies [2].

Synthetic Chemistry: Intermediate for Natural Product and Pharmaceutical Synthesis

Organic synthesis laboratories engaged in the preparation of natural products or pharmaceutical impurities can utilize hexanamide as a versatile intermediate. Documented applications include the synthesis of N-(5-hydroxypentyl)-N-(3-aminopropyl)hexanamide as an intermediate en route to the natural product Acarnidine, as well as the preparation of 6-bromo-N-(2,6-dimethylphenyl)-hexanamide, an intermediate in the synthesis of a Levobupivacaine-related impurity [1]. The primary amide functionality of hexanamide enables a wide range of derivatization reactions, including N-alkylation, acylation, and condensation with aldehydes or ketones [2]. Procurement of hexanamide in this context is justified when a C6 aliphatic amide building block is required for a synthetic route where chain length directly impacts downstream target molecule structure or properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.